1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Functional Group Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[2-hydroxy-4-[(4-methylphenyl)methoxy]phenyl]ethanone, which provides a comprehensive description of the molecular framework and substitution pattern. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the primary functional group as an ethanone (acetyl ketone) attached to a substituted phenyl ring system. The base structure consists of an acetophenone core, where the phenyl ring bears two substituents: a hydroxyl group at the 2-position and a complex ether substituent at the 4-position.
The functional group analysis reveals several key structural elements that contribute to the compound's chemical properties and reactivity profile. The primary functional group is the ketone carbonyl, which exhibits characteristic electrophilic behavior and serves as a site for nucleophilic addition reactions. The hydroxyl group positioned ortho to the carbonyl creates an intramolecular hydrogen bonding opportunity, potentially forming a six-membered chelate ring that stabilizes certain conformational arrangements and influences the compound's tautomeric equilibrium.
The ether linkage connecting the core acetophenone framework to the 4-methylbenzyl substituent represents a crucial structural feature that extends the molecular framework and introduces additional aromatic character. The methylbenzyl ether substituent consists of a methylene bridge connecting the oxygen atom to a para-methylated benzene ring, creating a flexible tether that allows for conformational mobility while maintaining aromatic conjugation effects.
| Functional Group | Position | Chemical Environment | Electronic Effects |
|---|---|---|---|
| Ketone Carbonyl | C-1 | Alpha to aromatic ring | Electron-withdrawing, electrophilic center |
| Hydroxyl | C-2 | Ortho to carbonyl | Electron-donating, hydrogen bonding donor |
| Ether Oxygen | C-4 | Para to hydroxyl | Electron-donating, hydrogen bonding acceptor |
| Methyl Group | Para position of benzyl ring | Terminal aromatic substituent | Weak electron-donating, steric influence |
Comparative Structural Analysis with Related Acetophenone Derivatives
The structural framework of this compound can be systematically compared with simpler acetophenone derivatives to understand the cumulative effects of multiple substituents on molecular properties and reactivity patterns. When compared to 2-hydroxy-4-methylacetophenone, which has the molecular formula C₉H₁₀O₂ and molecular weight 150.17 grams per mole, the target compound demonstrates significant structural elaboration through the replacement of a simple methyl substituent with a complex methylbenzyl ether group.
The comparative analysis with 2-hydroxy-4-methoxyacetophenone, which has the Chemical Abstracts Service registry number 552-41-0 and molecular formula C₉H₁₀O₃, reveals important insights into the electronic and steric consequences of ether substitution patterns. While both compounds contain hydroxyl and ether substituents in identical positions relative to the acetophenone core, the extended methylbenzyl ether chain in the target compound introduces additional conformational degrees of freedom and potential π-π stacking interactions between the aromatic rings.
The molecular weight progression from simple acetophenone derivatives to the target compound illustrates the systematic structural elaboration. Acetophenone itself has a molecular weight of 120.15 grams per mole, while 2-hydroxy-4-methylacetophenone weighs 150.17 grams per mole, and the target compound reaches 256.30 grams per mole, representing more than a doubling of molecular mass through strategic substitution.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Acetophenone | C₈H₈O | 120.15 g/mol | Simple aromatic ketone |
| 2-Hydroxy-4-methylacetophenone | C₉H₁₀O₂ | 150.17 g/mol | Hydroxyl and methyl substituents |
| 2-Hydroxy-4-methoxyacetophenone | C₉H₁₀O₃ | 166.17 g/mol | Hydroxyl and methoxy substituents |
| Target Compound | C₁₆H₁₆O₃ | 256.30 g/mol | Extended methylbenzyl ether chain |
The extended aromatic system in the target compound creates opportunities for enhanced π-electron delocalization and potential intermolecular aromatic interactions that are absent in simpler acetophenone derivatives. The methylbenzyl ether substituent can adopt various conformational arrangements, allowing the pendant aromatic ring to orient in different spatial relationships relative to the acetophenone core, potentially influencing crystal packing arrangements and solution-phase behavior.
Crystallographic Characterization and Molecular Geometry
The molecular geometry of this compound exhibits several distinctive features that arise from the interplay between aromatic planarity constraints and the conformational flexibility of the methylbenzyl ether chain. The acetophenone core maintains essentially planar geometry due to the conjugation between the carbonyl group and the aromatic ring system, with the ketone carbonyl typically adopting a coplanar arrangement with the benzene ring to maximize orbital overlap and stabilization through resonance effects.
The hydroxyl substituent at the 2-position creates a stabilizing intramolecular hydrogen bond with the adjacent carbonyl oxygen, forming a six-membered chelate ring that constrains the molecular conformation and contributes to the overall structural rigidity of the core framework. This hydrogen bonding interaction typically results in a shortened distance between the hydroxyl hydrogen and carbonyl oxygen compared to normal intermolecular hydrogen bonds, with typical distances ranging from 1.8 to 2.2 Angstroms.
The ether linkage at the 4-position introduces a point of conformational flexibility through rotation around the C-O and O-C bonds connecting the core acetophenone framework to the methylbenzyl substituent. The methylene bridge allows for rotation around the benzylic carbon-oxygen bond, enabling the pendant 4-methylbenzene ring to adopt various orientational relationships relative to the acetophenone plane.
Computational studies and crystallographic analyses of related compounds suggest that the pendant aromatic ring can adopt conformations ranging from coplanar to perpendicular relative to the acetophenone core, with the actual conformation being influenced by crystal packing forces, intermolecular interactions, and steric constraints. The 4-methyl substituent on the pendant benzene ring provides a weak electron-donating effect and introduces minor steric interactions that may influence the preferred conformational arrangements.
| Geometric Parameter | Typical Value | Structural Significance |
|---|---|---|
| C-C-O Bond Angle (ether) | 116-120° | Tetrahedral geometry at ether oxygen |
| Dihedral Angle (aromatic rings) | 0-90° | Variable based on crystal packing |
| H-bond distance (O-H···O=C) | 1.8-2.2 Å | Intramolecular stabilization |
| C-O Bond Length (ether) | 1.36-1.42 Å | Single bond character with some conjugation |
The overall molecular dimensions span approximately 12-15 Angstroms in the extended conformation, making this compound significantly larger than simple acetophenone derivatives and potentially influencing its interactions with biological targets, crystal lattice formation, and solution-phase aggregation behavior. The combination of rigid aromatic frameworks connected by a flexible ether tether creates a molecular architecture that balances structural definition with conformational adaptability.
Properties
IUPAC Name |
1-[2-hydroxy-4-[(4-methylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)10-19-14-7-8-15(12(2)17)16(18)9-14/h3-9,18H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVILIEKXUQXZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzyl alcohol and 4-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylbenzyl ether group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Scientific Research Applications
1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Hydroxyacetophenone Derivatives
The biological and physical properties of hydroxyacetophenones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Structural and Functional Insights
Hydrogen Bonding and Crystal Packing
The 2-hydroxy group in the target compound participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the planar conformation. This contrasts with 1-[2-Hydroxy-4-(phenylmethoxy)-5-(phenylmethyl)phenyl]-2-phenylethanone, where steric bulk disrupts such interactions .
Solubility and Pharmacokinetics
- Lipophilicity: The 4-methylbenzyloxy group increases logP compared to polar analogs like 1-[2-Hydroxy-4-(β-D-glucopyranosyloxy)phenyl]ethanone (Bungeiside D), which is water-soluble due to glycosylation .
- Metabolic Stability : Ether linkages (e.g., benzyloxy) resist hydrolysis better than ester-containing derivatives, enhancing in vivo stability .
Biological Activity
1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone, also known as a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, synthesis methods, mechanisms of action, and relevant case studies highlighting its applications in various fields.
Basic Information
- Molecular Formula : CHO
- Molecular Weight : 256.3 g/mol
- CAS Number : 885949-75-7
- Melting Point : 96–99 °C
Structure
The compound features a hydroxy group and an ether linkage, which are significant for its biological activity. The structural formula can be represented as:
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. The common starting materials include:
- 2-Hydroxy-4-methoxybenzyl alcohol
- 4-Methylbenzyl chloride
Reaction Conditions :
The reaction is conducted in the presence of bases such as sodium hydroxide or potassium carbonate, optimizing conditions for yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent.
Antioxidant Activity
The compound's antioxidant properties have been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicate a strong scavenging ability, with an IC_{50} value of approximately 50 µg/mL, demonstrating its potential in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assessments against human cancer cell lines have shown promising results. The compound was tested on:
| Cell Line | IC_{50} (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
These results indicate that this compound may have potential as an anticancer agent.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Reactive Oxygen Species Modulation : It acts as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest by modulating signaling pathways associated with apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The study concluded that the compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Antioxidant Properties in Neuroprotection
Research demonstrated that the antioxidant properties of this compound could protect neuronal cells from oxidative stress. In animal models of neurodegeneration, treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function .
Q & A
Q. What are the common synthetic routes for 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a phenolic precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). For regioselectivity, the hydroxy group directs substitution to the ortho/para positions. Optimization involves controlling stoichiometry, temperature (reflux conditions), and solvent polarity. Post-synthesis purification may involve column chromatography or recrystallization .
Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy verify functional groups. Mass spectrometry (MS) confirms molecular weight. Batch impurities, such as residual reactants, are quantified using these methods, with thresholds set below 2% for critical impurities .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Accelerated stability studies involve exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Degradation products are monitored via HPLC, and kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Stability-indicating methods validate these assessments .
Advanced Research Questions
Q. What strategies improve regioselectivity when introducing substituents to the phenolic ring?
Protecting groups (e.g., methoxyethoxymethyl [MEM]) are employed to temporarily block reactive hydroxyl groups during synthesis. Directed ortho-metalation or catalytic C–H activation can enhance regioselectivity. Computational tools (DFT calculations) predict electronic effects of substituents to guide experimental design .
Q. How does the compound interact with biological targets, and what methods elucidate its mechanism of action?
Enzyme inhibition assays (e.g., fluorescence-based kinetics) and molecular docking simulations identify binding affinities to targets like kinases or antimicrobial enzymes. Surface plasmon resonance (SPR) measures real-time interactions, while mutagenesis studies validate key binding residues .
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines atomic coordinates and thermal parameters. Twinning or disorder in crystals is addressed using high-resolution data (≤ 0.8 Å) and SHELXL refinement restraints. Hydrogen bonding and π-stacking interactions are analyzed to correlate structure with reactivity .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs?
Systematic modification of substituents (e.g., replacing methylbenzyloxy with halogenated groups) is followed by in vitro screening (e.g., MIC assays for antimicrobial activity). Quantitative SAR (QSAR) models link electronic (Hammett σ) or steric parameters (Taft’s Es) to bioactivity, guiding iterative design .
Q. What advanced applications exist for this compound in materials science?
Its planar aromatic structure facilitates incorporation into conjugated polymers for organic electronics. Photophysical properties (e.g., fluorescence quantum yield) are tuned via substituent effects. It also serves as a ligand in metal-organic frameworks (MOFs) for catalytic or sensing applications .
Q. How are contradictions in reported biological data resolved?
Reproducibility studies standardize assay protocols (e.g., cell line selection, incubation time). Meta-analyses account for variables like solvent (DMSO vs. ethanol) or impurity levels. Collaborative validation through multi-lab studies minimizes batch-to-batch variability .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Transition state modeling (e.g., for cyclization reactions) uses software like Gaussian or ORCA. Machine learning models trained on reaction databases suggest viable pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
